molecular formula C22H22N2O5 B2576856 ethyl 4-(2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamido)benzoate CAS No. 1009553-98-3

ethyl 4-(2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamido)benzoate

Cat. No. B2576856
M. Wt: 394.427
InChI Key: DVKNLPLLTBOOFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with multiple functional groups, including an ester group (benzoate), an amide group (carboxamido), and a tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine ring structure. These functional groups and the overall structure suggest that it could have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, is likely to be quite complex. The tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine ring is a fused ring system, which could confer interesting chemical properties .


Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure and the functional groups present. These could include properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Novel Synthetic Pathways

Research by Bilokin et al. (1998) demonstrated a stereoselective synthesis of a closely related compound, a new 2-methyl-4-oxo-2,6-methano-3,4,5,6-tetrahydro-2H-1,3benzoxazocine-5-thiocarboxamide, from readily available precursors. This work highlights the potential for innovative synthetic routes to complex heterocyclic compounds, which could be relevant for the synthesis of the specified ethyl 4-(2-methyl-4-oxo...benzoate) compound (Bilokin, Belokon, Kovalenko, & Chernykh, 1998).

Antimicrobial Activity

Mohamed et al. (2011) synthesized a series of diiodocoumarin derivatives showing promising antimicrobial activities. While the core structure differs, the approach to functionalizing molecules for biological activity could provide insights into potential antimicrobial applications for the specified compound (Mohamed, El-Wahab, El-Agrody, Bedair, Eid, Khafagy, & Abd-EL-Rehem, 2011).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without specific data, it’s difficult to provide detailed information .

Future Directions

Future research on this compound could involve detailed studies of its synthesis, properties, and potential applications. This could include investigating its potential uses in fields like materials science, pharmaceuticals, or chemical synthesis .

properties

IUPAC Name

ethyl 4-[(9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-12-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-3-28-21(27)13-8-10-14(11-9-13)23-19(25)18-16-12-22(2,24-20(18)26)29-17-7-5-4-6-15(16)17/h4-11,16,18H,3,12H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKNLPLLTBOOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2C3CC(NC2=O)(OC4=CC=CC=C34)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamido)benzoate

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